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D,L-SELENOCYSTEINE

Número de catálogo: B1174248
Número CAS: 18312-66-8
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Propiedades

Número CAS

18312-66-8

Fórmula molecular

C6H4ClN3O4

Origen del producto

United States

Descripción

Historical Elucidation of Selenocysteine (B57510) as the 21st Genetically Encoded Amino Acid

The recognition of selenocysteine as the 21st genetically encoded amino acid was a significant advancement in molecular biology. For many years, the genetic code was understood to encompass only 20 amino acids oup.com. However, research in the 1970s and 1980s began to challenge this dogma. Selenocysteine was discovered in 1974 by biochemist Thressa Stadtman wikipedia.org. A pivotal moment occurred in 1986 with the parallel discoveries that the genes encoding selenoproteins like glutathione (B108866) peroxidase and bacterial formate (B1220265) dehydrogenase contained an in-frame UGA codon within their coding sequences researchgate.netnih.gov. This was surprising because UGA is typically recognized as a stop codon, signaling the termination of protein synthesis mdpi.com.

Further work, particularly in the model organism Escherichia coli, established that selenocysteine has its own codon, UGA, in messenger RNA oup.com. Crucially, E. coli was found to possess specialized cellular machinery dedicated to the synthesis and insertion of selenocysteine into a forming protein oup.com. This machinery includes a specific transfer RNA (tRNA) that recognizes the UGA codon and an elongation factor responsible for inserting selenocysteine oup.com. These findings provided the necessary criteria – co-translational insertion into the polypeptide chain and the existence of a dedicated tRNA – to define selenocysteine as the 21st amino acid, expanding the understanding of the genetic code researchgate.netnih.gov.

Foundational Principles of Selenocysteine Integration into Selenoproteins

The integration of selenocysteine into selenoproteins is a complex process that deviates significantly from the standard mechanisms for incorporating the other 20 amino acids escholarship.orgnih.gov. This unique mechanism is essential for overcoming the challenge of the UGA codon, which normally functions as a stop signal mdpi.comoup.com.

The biosynthesis of selenocysteine occurs directly on its specific tRNA, known as tRNASec escholarship.orggrantome.com. Initially, seryl-tRNA synthetase (SerRS) charges tRNASec with serine escholarship.orggrantome.com. This seryl-tRNASec then undergoes modification. In bacteria, selenocysteine synthase (SelA) converts the attached serine into selenocysteine escholarship.org. In archaea and eukaryotes, the process involves an intermediate step where the serine on tRNASec is phosphorylated by a kinase (PSTK), and then selenocysteine synthase (SepCysS) converts the phosphoserine into selenocysteine using selenophosphate as the selenium donor escholarship.orggrantome.com. Selenophosphate is synthesized from selenide (B1212193) by selenophosphate synthetase 2 (SPS2) grantome.com.

For the UGA codon to be decoded as selenocysteine rather than a stop signal, a specific RNA structure called the Selenocysteine Insertion Sequence (SECIS) element is required mdpi.comoup.com. The SECIS element is typically located in the 3'-untranslated region (UTR) of selenoprotein mRNAs in eukaryotes and archaea, while in bacteria it is located near the UGA codon within the coding region escholarship.orgmdpi.com. This element recruits a complex of proteins, including the SECIS-binding protein 2 (SBP2) in eukaryotes, a specific elongation factor (SelB in bacteria, eEFSec in eukaryotes), and ribosomal protein L30, which together facilitate the recognition of the UGA codon and the directed insertion of selenocysteine carried by tRNASec into the nascent polypeptide chain mdpi.comoup.com.

The efficiency and specificity of selenocysteine incorporation can be influenced by the position of the UGA codon within the mRNA sequence oup.com. This intricate machinery ensures that selenocysteine is incorporated only at specific, designated UGA codons within selenoprotein genes, allowing for the synthesis of functional selenoproteins.

Global Significance of Selenoproteins Across Biological Domains

Selenoproteins, characterized by the presence of at least one selenocysteine residue, are found across all three domains of life: bacteria, archaea, and eukarya wikipedia.orgescholarship.orgmdpi.com. These proteins play vital roles in a wide array of biological processes, largely attributed to the unique catalytic and redox properties conferred by the selenocysteine residue escholarship.orgmdpi.commdpi.com.

A significant function of many selenoproteins lies in their role as oxidoreductases, crucial for maintaining cellular redox homeostasis and protecting against oxidative stress mdpi.comnih.govmdpi.comjst.go.jp. Key examples include the glutathione peroxidases (GPxs) and thioredoxin reductases (TRxRs), which are central components of the antioxidant defense system wikipedia.orgmdpi.comjst.go.jp. GPxs catalyze the reduction of hydrogen peroxide and organic hydroperoxides, while TRxRs are involved in reducing thioredoxin, a protein important for various cellular processes jst.go.jp.

Beyond antioxidant defense, selenoproteins are involved in numerous other physiological functions. Iodothyronine deiodinases (DIOs), for instance, are selenoproteins that regulate thyroid hormone metabolism, essential for development and metabolic control wikipedia.orgjst.go.jp. Selenoprotein P (SELENOP) is unique in containing multiple selenocysteine residues (typically 10 in humans) and serves as a major selenium transport protein, delivering selenium to various tissues, including the brain and endocrine glands mdpi.commdpi.com. SELENOP also has roles in protecting against heavy metal toxicity researchgate.net.

Selenoproteins are implicated in immune response regulation, anti-inflammatory processes, and the prevention of apoptosis mdpi.comresearchgate.net. Research indicates their involvement in complex processes such as neurodegenerative diseases and cardiovascular health mdpi.comresearchgate.net. While the functions of many selenoproteins are well-established, a number of "alphabet" selenoproteins (named with letters like SelF, SelH, SelK, etc.) have less understood or even unknown roles, highlighting ongoing areas of research in selenoprotein biology mdpi.comjst.go.jp. The essential nature of selenoprotein synthesis is underscored by studies in knockout mice lacking the selenocysteine tRNASec gene, which results in early embryonic lethality mdpi.com.

The diverse functions of selenoproteins across different organisms emphasize the global significance of selenocysteine as a critical amino acid for life.

Table 1: Examples of Selenoproteins and Their Biological Roles

Selenoprotein ClassKey Biological RolesOrganisms Found In
Glutathione Peroxidases (GPx)Antioxidant defense, reduction of peroxidesEukarya, Bacteria, Archaea wikipedia.orgmdpi.comjst.go.jp
Thioredoxin Reductases (TRxR)Maintaining redox potential, reduction of thioredoxinEukarya, Bacteria, Archaea wikipedia.orgmdpi.comjst.go.jp
Iodothyronine Deiodinases (DIO)Thyroid hormone metabolismEukarya wikipedia.orgjst.go.jp
Selenoprotein P (SELENOP)Selenium transport, antioxidant defense, heavy metal detoxificationEukarya mdpi.commdpi.comresearchgate.net
Formate DehydrogenasesInvolved in metabolism (specific types contain selenocysteine)Bacteria wikipedia.orgresearchgate.netnih.gov
Glycine ReductasesInvolved in metabolismBacteria wikipedia.org
Selenophosphate Synthetase 2Selenophosphate synthesis (required for selenocysteine biosynthesis)Eukarya wikipedia.orggrantome.com
Methionine-R-sulfoxide Reductase B1 (SEPX1)Reduction of methionine sulfoxidesEukarya wikipedia.org

Molecular Mechanisms of Selenocysteine Biosynthesis and Translational Incorporation

Biosynthesis of Selenocysteine (B57510)

The synthesis of selenocysteine is a tRNA-dependent process, meaning the amino acid is synthesized while attached to its specific tRNASec. plos.orgnih.gov The initial step involves the misacylation of tRNASec with serine by seryl-tRNA synthetase (SerRS). plos.orgpnas.orgnih.gov This mischarged seryl-tRNASec then serves as the substrate for the subsequent conversion to selenocysteyl-tRNASec. plos.orgpnas.org

Enzymatic Pathways and Key Intermediates

The enzymatic pathways for selenocysteine biosynthesis diverge between bacteria and eukaryotes/archaea after the initial serylation of tRNASec. pnas.orgpnas.orgresearchgate.net

In bacteria, a single enzyme, selenocysteine synthase (SelA), catalyzes the conversion of seryl-tRNASec to selenocysteyl-tRNASec. plos.orgpnas.orgresearchgate.net This reaction is pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent and involves the removal of the hydroxyl group from serine to form an aminoacrylyl intermediate, which then accepts activated selenium from selenophosphate. plos.orgoup.comnih.gov

In eukaryotes and archaea, the conversion of seryl-tRNASec to selenocysteyl-tRNASec requires two distinct enzymatic steps. pnas.orgpnas.orgresearchgate.net

Selenophosphate is the active selenium donor for selenocysteine biosynthesis in all domains of life. oup.commdpi.comresearchgate.net This crucial compound is synthesized from selenide (B1212193) and ATP by the enzyme selenophosphate synthetase. mdpi.comresearchgate.netebi.ac.uk

In bacteria, this enzyme is known as SelD. mdpi.comebi.ac.uknih.gov Eukaryotes and archaea possess homologs of SelD. ebi.ac.uk In mammals, two selenophosphate synthetase homologs exist: SPS1 and SPS2. researchgate.netebi.ac.uknih.gov Studies have shown that SPS2 is essential for generating selenophosphate for selenoprotein biosynthesis in mammals, while SPS1 appears to have a different role, possibly in selenium recycling. researchgate.netebi.ac.uknih.govnih.gov SPS2 is itself a selenoprotein, suggesting a potential role in the autoregulation of selenoprotein synthesis. ebi.ac.uknih.gov

The synthesis of selenophosphate can be represented by the following simplified reaction:

Selenide + ATP → Selenophosphate + AMP + PPi

Selenocysteine synthase is the enzyme responsible for the final step of incorporating selenium onto the tRNA-bound amino acid precursor.

In bacteria, SelA directly converts seryl-tRNASec to selenocysteyl-tRNASec using selenophosphate as the selenium donor. plos.orgresearchgate.netoup.com Bacterial SelA is a large, homodecameric protein. oup.commdpi.comnih.gov

In eukaryotes and archaea, the enzyme responsible for this final conversion is called Sep-tRNA:Sec-tRNA synthase (SepSecS), also known as selenocysteine synthase (SecS). pnas.orgpnas.orgresearchgate.net Unlike bacterial SelA, SepSecS acts on an intermediate form of tRNASec, O-phosphoseryl-tRNASec. plos.orgpnas.orgpnas.org SepSecS is also a PLP-dependent enzyme. researchgate.netnih.gov

A key distinguishing step in the eukaryotic and archaeal selenocysteine biosynthesis pathway is the phosphorylation of seryl-tRNASec. pnas.orgpnas.orgresearchgate.net This reaction is catalyzed by the enzyme O-phosphoseryl-tRNA kinase (PSTK). pnas.orgpnas.orgunl.edu PSTK specifically phosphorylates the serine residue attached to tRNASec, producing O-phosphoseryl-tRNASec (Sep-tRNASec). pnas.orgunl.edunih.gov This phosphorylated intermediate is then the substrate for SepSecS. plos.orgpnas.orgpnas.org PSTK is essential for selenocysteine biosynthesis in eukaryotes and archaea and is not found in bacteria. pnas.orgunl.edu PSTK recognizes specific structural features of tRNASec, particularly the D-arm, to ensure selective phosphorylation. nih.govnih.gov

The two-step process in eukaryotes and archaea can be summarized as:

Seryl-tRNASec + ATP → O-phosphoseryl-tRNASec + ADP (catalyzed by PSTK) plos.orgpnas.orgunl.edu

O-phosphoseryl-tRNASec + Selenophosphate → Selenocysteyl-tRNASec + Pi + Phosphate (catalyzed by SepSecS) plos.orgpnas.orgunl.edu

Selenocysteine Synthase (SelA/SecS) Catalysis on tRNA

Genetic Encoding and Recoding Machinery for Selenocysteine Insertion

The incorporation of selenocysteine into proteins is directed by a unique translational recoding mechanism. mdpi.commdpi.com The UGA codon, which typically signals translation termination, is recognized as a selenocysteine codon in selenoprotein mRNAs. wikipedia.orgplos.orgmdpi.com This recoding event is dependent on specific cis-acting mRNA elements and trans-acting protein factors. mdpi.commdpi.com

The key cis-acting element is the selenocysteine insertion sequence (SECIS). mdpi.commdpi.com In bacteria, the SECIS element is located in the mRNA's coding region, immediately downstream of the UGA codon. mdpi.com In eukaryotes and archaea, the SECIS element is found in the 3' untranslated region (UTR) of the mRNA. mdpi.commdpi.com The SECIS element forms a specific stem-loop structure that is recognized by dedicated protein factors. mdpi.commdpi.com

The trans-acting factors involved in selenocysteine insertion include the selenocysteyl-tRNASec itself and a specialized elongation factor. wikipedia.orgmdpi.commdpi.com In bacteria, this elongation factor is SelB. wikipedia.orgmdpi.com SelB binds to both selenocysteyl-tRNASec and the SECIS element, delivering the charged tRNA to the ribosome at the UGA codon. mdpi.com In eukaryotes, the elongation factor is eukaryotic elongation factor SelB (eEFSec), which interacts with a SECIS-binding protein (SBP2) that is bound to the SECIS element in the 3' UTR. mdpi.com This complex then facilitates the recognition of the UGA codon and the insertion of selenocysteine. mdpi.com

This intricate recoding machinery ensures that selenocysteine is site-specifically incorporated into selenoproteins, overriding the standard stop codon function of UGA. mdpi.commdpi.com Research indicates that the selenocysteine insertion machinery can even recode codons other than UGA under experimental conditions, highlighting the flexibility of the genetic code. mdpi.comnih.gov

Table 1: Key Enzymes and Factors in Selenocysteine Biosynthesis and Incorporation

Enzyme/FactorRole in Selenocysteine MetabolismDomain(s) Present InBacterial HomologEukaryotic/Archaeal Homolog
Seryl-tRNA synthetase (SerRS)Aminoacylates tRNASec with serine (initial misacylation)All domains of lifeSerSSerRS
Selenophosphate SynthetaseSynthesizes selenophosphate (selenium donor)All domains of lifeSelDSPS2 (primarily), SPS1
Selenocysteine SynthaseConverts tRNA-bound serine/phosphoserine to selenocysteineAll domains of lifeSelASepSecS (SecS)
O-phosphoseryl-tRNA kinase (PSTK)Phosphorylates seryl-tRNASec to O-phosphoseryl-tRNASecEukaryotes and ArchaeaAbsentPSTK
tRNASecSpecialized tRNA that carries selenocysteineAll domains of lifeSelCtRNASec
Selenocysteine Insertion Sequence (SECIS)mRNA element directing UGA recoding for selenocysteine insertionAll domains of lifeSECISSECIS
Selenocysteine-specific elongation factorDelivers selenocysteyl-tRNASec to the ribosome at the UGA codonAll domains of lifeSelBeEFSec
SECIS-binding protein (SBP2)Binds to the SECIS element in eukaryotes and archaeaEukaryotes and ArchaeaAbsentSBP2

UGA Codon Reassignment and Context-Dependent Decoding

The reassignment of the UGA codon from a stop signal to a Sec codon is a complex process that is dependent on specific signals within the mRNA sequence. mdpi.comfrontiersin.org This context-dependent decoding is primarily dictated by the presence of a structural element in the mRNA known as the Selenocysteine Insertion Sequence (SECIS). frontiersin.orgmdpi.comoup.comfrontiersin.org In the presence of a SECIS element, the translational machinery is directed to interpret the UGA codon as a signal for inserting selenocysteine, rather than terminating protein synthesis. mdpi.comwikipedia.orgcrg.eu This recoding event allows for the synthesis of selenoproteins, which are crucial for various cellular functions, including antioxidant defense and thyroid hormone metabolism. mdpi.comontosight.ai The efficiency of UGA to Sec decoding can be influenced by factors such as selenium availability. plos.orgnih.gov

Structural and Functional Analysis of Selenocysteine Insertion Sequence (SECIS) Elements

SECIS elements are fundamental cis-acting RNA structures, typically around 60 nucleotides in length, that adopt a stem-loop or hairpin conformation. frontiersin.orgoup.comwikipedia.orgcrg.eu These elements are essential for directing the incorporation of selenocysteine at UGA codons. oup.comwikipedia.orgcrg.euontosight.ai While SECIS elements across different domains of life share a general hairpin structure, they exhibit significant variations in their sequence, structure, and location within the mRNA. oup.comwikipedia.orgcrg.eutandfonline.comembopress.org

Prokaryotic SECIS Elements

In prokaryotes, the SECIS element is typically located within the coding sequence, immediately downstream of the UGA codon it affects. mdpi.comfrontiersin.orgoup.comcrg.euembopress.orgresearchgate.netoup.com These elements are composed of a stem-loop structure. mdpi.com Prokaryotic SECIS elements show considerable variability in sequence, but generally feature a stem and a small loop. nih.gov Conserved features often include a bulged U in the upper stem and unpaired adjacent G and U nucleotides in the loop, which are important for binding of the specialized elongation factor SelB. mdpi.comoup.com The distance between the in-frame UGA codon and the apical loop is also important for function, typically ranging from 16 to 37 nucleotides, with most bacterial SECIS elements having a spacing of 18–23 nucleotides. oup.com

Eukaryotic and Archaeal SECIS Elements

In eukaryotes and archaea, the SECIS element is generally located in the 3' untranslated region (UTR) of the mRNA. mdpi.comfrontiersin.orgoup.comwikipedia.orgcrg.eutandfonline.comembopress.orgresearchgate.netnih.gov This distal location allows a single SECIS element to direct the recoding of multiple UGA codons within the same mRNA. mdpi.com Eukaryotic SECIS elements are characterized by a specific secondary structure, including a quartet of non-Watson-Crick base pairs and often an AAA/G motif in the apical loop or a bulge. oup.comresearchgate.net These elements can be classified into Type 1 (loop) or Type 2 (bulge) based on this feature. researchgate.net Non-canonical A-G base pairs are also critically important for correct eukaryotic SECIS element function. wikipedia.org

Archaeal SECIS elements, while also typically in the 3' UTR (with rare exceptions in the 5' UTR), differ in sequence and structure from their eukaryotic and bacterial counterparts. wikipedia.orgtandfonline.comembopress.orgnih.gov Canonical archaeal SECIS elements often contain an internal asymmetric loop with a GAA trinucleotide and an opposite A, resembling a kink-turn motif. tandfonline.comnih.gov However, recent studies on Lokiarchaeota have revealed archaeal SECIS elements that strongly resemble eukaryotic SECIS elements, suggesting an evolutionary link. nih.govfrontiersin.org

Selenocysteine-Specific Transfer RNA (tRNA^Sec / SelC): Biogenesis and Aminoacylation

Selenocysteine does not have its own dedicated aminoacyl-tRNA synthetase. plos.orgmdpi.com Instead, the selenocysteine-specific tRNA (tRNA^Sec, encoded by the selC gene in bacteria) is initially misacylated with serine by the seryl-tRNA synthetase (SerRS). plos.orgmdpi.commdpi.comresearchgate.nettandfonline.comfrontiersin.orgjst.go.jpnih.gov This initial mischarging is a key step in the biogenesis of Sec-tRNA^Sec. mdpi.comresearchgate.net

The subsequent steps in converting the seryl moiety to selenocysteine differ between bacteria and archaea/eukaryotes. In bacteria, a single enzyme, selenocysteine synthase (SelA), catalyzes the conversion of seryl-tRNA^Sec to Sec-tRNA^Sec using selenophosphate as the selenium donor. plos.orgmdpi.comresearchgate.netfrontiersin.orgjst.go.jp

In archaea and eukaryotes, this conversion is a two-step process. plos.orgmdpi.comresearchgate.netfrontiersin.org First, the seryl group on seryl-tRNA^Sec is phosphorylated by O-phosphoseryl-tRNA^Sec kinase (PSTK), yielding phosphoseryl-tRNA^Sec (Sep-tRNA^Sec). plos.orgmdpi.commdpi.comresearchgate.netfrontiersin.orgoup.com Second, O-phosphoseryl-tRNA^Sec:selenocysteinyl-tRNA^Sec synthase (SepSecS) converts Sep-tRNA^Sec to Sec-tRNA^Sec, also utilizing selenophosphate. plos.orgmdpi.commdpi.comresearchgate.netfrontiersin.orgoup.com

tRNA^Sec possesses unique structural features that distinguish it from canonical tRNAs, including a larger size and a distinct secondary structure, which are important for its recognition by the specialized elongation factors and for the aminoacylation process. plos.orgfrontiersin.orgnih.govoup.com The discriminator base G73 is essential for aminoacylation by SerRS. plos.orgnih.gov

Selenocysteine-Specific Elongation Factors (SelB/eEFSec) and Ribosomal Interactions

Unlike the other 20 standard aminoacyl-tRNAs which are delivered to the ribosome by the general elongation factor EF-Tu (eEF1A in eukaryotes), Sec-tRNA^Sec requires a dedicated elongation factor. nih.govtandfonline.comresearchgate.net This specialized factor is known as SelB in prokaryotes and eEFSec (or EFsec) in eukaryotes and archaea. mdpi.comfrontiersin.orgnih.govwikipedia.orgtandfonline.comresearchgate.netnih.govfrontiersin.orgresearchgate.nettandfonline.comfrontiersin.orgresearchgate.netresearchgate.net

SelB and eEFSec are responsible for binding to Sec-tRNA^Sec and delivering it to the ribosomal A-site in response to a UGA codon that is coupled with a SECIS element. mdpi.comnih.govresearchgate.nettandfonline.comjst.go.jpnih.gov These factors are structural chimeras, containing EF-Tu-like domains and a unique C-terminal domain (Domain IV) that is crucial for interacting with the SECIS element or associated proteins. researchgate.netresearchgate.netnih.govnih.gov

In bacteria, SelB directly binds to the SECIS element located downstream of the UGA codon, facilitating the delivery of Sec-tRNA^Sec to the ribosome. mdpi.comtandfonline.comresearchgate.netfrontiersin.orgresearchgate.net This interaction helps to position the SelB-Sec-tRNA^Sec complex at the ribosomal A-site for UGA recoding. frontiersin.org

In eukaryotes, the process involves an additional protein, SECIS-binding protein 2 (SBP2), which binds to the SECIS element in the 3' UTR. ontosight.aitandfonline.comresearchgate.netresearchgate.netoup.comnih.govnih.gov eEFSec then interacts with SBP2 and the SECIS element to deliver Sec-tRNA^Sec to the ribosome. mdpi.comontosight.aitandfonline.comresearchgate.netresearchgate.netnih.govnih.gov This complex interplay ensures the accurate decoding of the UGA codon. The C-terminal Domain IV of eEFSec is essential for binding to both Sec-tRNA^Sec and SBP2, and it also plays a role in regulating GTPase activity. nih.govnih.gov

The interaction of SelB/eEFSec with the ribosome and the SECIS element is critical for distinguishing Sec-encoding UGA codons from termination codons. frontiersin.orgtandfonline.com This specialized elongation cycle ensures the efficient and accurate incorporation of selenocysteine into nascent polypeptide chains. nih.gov

The "Selenosome" Complex: Coordination of Translational Components

The process of selenocysteine incorporation is mediated by a dynamic complex of translational components often referred to as the "selenosome". ontosight.aitandfonline.comcharite.deresearchgate.net This complex represents the coordinated interplay of the mRNA containing the SECIS element, the Sec-tRNA^Sec carrying selenocysteine, and the specialized elongation factor (SelB in prokaryotes or eEFSec in eukaryotes and archaea), along with accessory proteins like SBP2 in eukaryotes. ontosight.aitandfonline.comoup.comnih.govcharite.de

The selenosome assembles on the mRNA at or near the UGA codon destined for recoding. In eukaryotes, the SECIS element in the 3' UTR, bound by SBP2, is thought to interact with eEFSec bound to Sec-tRNA^Sec, and this complex is then recruited to the ribosome at the UGA codon in the A-site. ontosight.aitandfonline.comresearchgate.netoup.comnih.gov This spatial organization, despite the distance between the SECIS element and the UGA codon in eukaryotes, facilitates the efficient delivery and insertion of selenocysteine. mdpi.comontosight.aicharite.de

In bacteria, the selenosome involves the direct interaction of SelB, bound to Sec-tRNA^Sec, with the SECIS element located immediately downstream of the UGA codon. mdpi.comtandfonline.comresearchgate.netresearchgate.net This direct tethering helps in the precise positioning of Sec-tRNA^Sec at the ribosomal A-site. frontiersin.org

Evolutionary Trajectories of Selenocysteine Utilization Systems

Phylogenetic Distribution and Conservation of Selenocysteine (B57510) Machinery

The presence of selenocysteine and the machinery required for its incorporation is observed across all three domains of life: Bacteria, Archaea, and Eukarya researchgate.netnih.gov. However, its distribution is not universal, and many lineages within these domains have independently lost the ability to utilize Sec nih.govunl.eduub.eduunl.edunih.gov.

Comparative genomics and phylogenetic analyses have revealed that approximately 21.5% of sequenced bacteria utilize Sec, with selenoprotein-rich organisms often found among Deltaproteobacteria and Firmicutes/Clostridia nih.govnih.gov. In eukaryotes, selenoproteins are present in animals and algae, but are largely absent in higher plants and fungi, which instead often possess cysteine-containing homologs mdpi.comunl.eduub.edunih.gov.

The core components of the Sec insertion machinery, such as tRNASec, selenophosphate synthetase (SPS), and the Sec-specific elongation factor, show evidence of a common ancestry, suggesting that the Sec decoding trait evolved once before the divergence of the three domains of life unl.edunih.gov. Despite this common origin, there are differences in the complexity and specific factors involved in Sec incorporation across the domains researchgate.netunl.eduunistra.fr.

The phylogenetic distribution of Sec utilization is often described as a mosaic, resulting from a combination of vertical inheritance, differential gene loss, and horizontal gene transfer events unl.edunih.gov. For instance, lateral transfers of the Sec trait have been observed in bacteria, including transfers between archaea and bacteria nih.govnih.gov.

Divergence of Selenocysteine Incorporation Pathways Across Domains of Life

While the fundamental principle of UGA recoding for Sec insertion is conserved, the specific mechanisms and components of the incorporation machinery exhibit notable differences among Bacteria, Archaea, and Eukarya researchgate.netoup.comunl.eduunistra.fr.

One of the most striking differences lies in the SECIS element. Bacterial SECIS elements (bSECIS) are typically located within the coding sequence, immediately downstream of the UGA codon they regulate, and have a distinct stem-loop structure oup.com. Eukaryotic SECIS elements (eSECIS), in contrast, are generally found in the 3'-untranslated region (3'-UTR) of selenoprotein mRNAs and possess a different structural motif oup.commdpi.com. Archaeal SECIS elements (aSECIS) also have their own characteristics, although some archaea, like Lokiarchaeota, show SECIS elements that resemble eukaryotic ones, suggesting a potential evolutionary link oup.com.

Another key difference is the protein that binds the SECIS element to recruit the Sec machinery to the ribosome. In bacteria and archaea, the Sec-specific elongation factor (SelB) directly interacts with the SECIS element researchgate.net. In eukaryotes, this function is mediated by a dedicated protein, SECIS binding protein 2 (SBP2), which interacts with the eEFSec and the SECIS element mdpi.commdpi.comnih.gov.

The biosynthesis of selenocysteyl-tRNASec also shows variations. In bacteria, serine is attached to tRNASec and then converted to selenocysteine by SelA using selenophosphate researchgate.net. In archaea and eukaryotes, serine is phosphorylated while attached to tRNASec before being converted to selenocysteine researchgate.net.

These divergences in the Sec incorporation pathway components highlight the independent evolutionary trajectories taken by the different domains of life following the initial establishment of the Sec decoding system.

Evolutionary Dynamics of Selenoprotein Families and Loss of Selenocysteine Traits

The evolution of selenoproteins is a dynamic process characterized by the emergence of new selenoprotein families, the loss of existing ones, and the interconversion between selenocysteine and cysteine residues at homologous positions nih.govunl.educrg.eu.

Evolutionary histories suggest that in many selenoprotein families, there has been a trend of cysteine-to-selenocysteine replacement, indicating a potential catalytic advantage conferred by Sec nih.govnih.gov. However, replacements of Sec with Cys have also occurred, although less frequently, primarily observed in families like formate (B1220265) dehydrogenase and selenophosphate synthetase nih.govnih.gov. These Sec-to-Cys replacements can sometimes partially retain enzymatic function, but selenocysteine is generally considered catalytically superior in certain redox contexts researchgate.netcrg.eu.

Selenoprotein gene loss is a significant factor shaping selenoproteomes. Massive, independent losses of selenoproteins have been observed in various lineages, including land plants, fungi, nematodes, insects, and some protists unl.eduub.edu. These losses can occur through the complete deletion of the selenoprotein gene or through the conversion of the UGA codon to a standard stop codon or another amino acid codon, often resulting in a cysteine-containing homolog ub.educrg.eu.

Environmental factors appear to play a role in the evolutionary dynamics of selenoproteomes. Studies suggest that aquatic organisms tend to have larger selenoproteomes compared to terrestrial organisms, which have often reduced or lost their Sec utilization capacity unl.edu. This observation leads to the hypothesis that aquatic environments may favor selenium utilization, while terrestrial habitats might lead to reduced use due to unknown environmental factors unl.edu.

The distribution of selenoprotein families is also varied; some families are found across multiple domains, while others are restricted to specific lineages crg.eu. This patchy distribution is a result of the complex interplay between innovation, loss, and replacement events throughout evolution.

Advanced Methodologies in D,l Selenocysteine Research and Engineering

Strategies for Recombinant Selenoprotein Expression

Recombinant expression of selenoproteins is often challenging due to the unique translational machinery required for selenocysteine (B57510) incorporation, which involves the recoding of a UGA stop codon. nih.gov This process typically requires a Selenocysteine Insertion Sequence (SECIS) element in the mRNA, a dedicated tRNASec, and specific elongation factors like SelB in bacteria. nih.govmdpi.com Overcoming these complexities is crucial for producing sufficient quantities of selenoproteins for structural and functional studies.

Heterologous Expression Systems for Selenocysteine-Containing Proteins

Expressing selenoproteins in heterologous systems, such as Escherichia coli, requires careful manipulation of the host's translational machinery. The natural Sec insertion mechanism in bacteria involves the products of the selA, selB, selC, and selD genes. biorxiv.org The selC gene product is a selenocysteyl-tRNASec that delivers selenocysteine to the UGA codon. biorxiv.org However, simply introducing a selenoprotein gene into E. coli is often insufficient for efficient and specific Sec incorporation, especially for eukaryotic or archaeal selenoproteins where the SECIS element is typically located in the 3'-untranslated region of the mRNA, unlike the bacterial system where it is downstream of the UGA codon within the translated region. mdpi.com

Strategies to improve heterologous expression include overexpressing the host's sel genes to compensate for the increased demand for the Sec insertion machinery. mdpi.com Another approach involves modifying the selenoprotein gene to include a bacterial-compatible SECIS element downstream of the UGA codon. mdpi.com While this can lead to successful expression, it may also result in mutations in the resulting protein sequence. mdpi.com

Alternative methods have been developed to bypass the natural Sec insertion machinery. For instance, some strategies involve the substitution of all sulfur atoms with selenium or linking Sec enzymatically. nih.gov Additionally, cell-free protein synthesis systems based on in vitro translation have been explored for selenoprotein expression. mdpi.com One in vitro method involves acylating tRNACys with Sec using CysRS under reducing conditions, leading to Sec incorporation at cysteine codons in the absence of cysteine. mdpi.com

Despite these advancements, placing Sec at a desired position in a protein recombinantly remains more demanding than standard protein expression and can suffer from low yields. nih.gov However, methods for producing recombinant selenoproteins with internal Sec residues have been developed, improving upon earlier methods that were more efficient for Sec residues located near the C-terminus. researchgate.net

Genetic Code Expansion Approaches for Site-Specific Selenocysteine Incorporation

Genetic code expansion (GCE) offers powerful strategies for site-specific incorporation of non-canonical amino acids, including selenocysteine analogs, into proteins. nih.govfrontiersin.org This technique typically involves introducing an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for the non-canonical amino acid and recognizes a "free" codon, often a reassigned stop codon like the amber codon (UAG). frontiersin.orgmdpi.comresearchgate.net

Orthogonal aaRS/tRNA pairs are crucial for GCE, as they ensure that the non-canonical amino acid is specifically charged onto the introduced tRNA and that this tRNA is not recognized by endogenous synthetases. frontiersin.orgmdpi.commdpi.com This orthogonality prevents misincorporation of the non-canonical amino acid into other proteins and mischarging of the orthogonal tRNA with canonical amino acids. frontiersin.org

For selenocysteine incorporation, orthogonal pairs have been engineered to bypass the natural Sec insertion machinery. One approach involves evolving an orthogonal tRNAPyl/ASecRS pair. nih.govnih.govacs.orgacs.org This engineered pair can specifically incorporate Se-allyl selenocysteine (ASec), a protected selenocysteine analog, in response to the amber TAG codon. nih.govnih.govacs.orgacs.org This method obviates the need for the natural Sec-dedicated factors like SelB, SelA, and SECIS elements, allowing for the expression of various selenoproteins regardless of the Sec position or species source. nih.govnih.govacs.org

Engineered tRNAs, such as chimeric tRNAs or those with targeted mutations, have been developed to improve the efficiency and orthogonality of these pairs. frontiersin.orgmdpi.com These modifications can enhance recognition by the orthogonal synthetase while avoiding interaction with endogenous cellular machinery. frontiersin.orgmdpi.com

Following the genetic incorporation of protected selenocysteine analogs like ASec, a subsequent step is required to convert the analog to native selenocysteine. Palladium-mediated chemical deprotection has emerged as a facile and efficient method for this conversion. nih.govnih.govacs.orgacs.orgdntb.gov.ua This method utilizes palladium catalysts under mild, biocompatible conditions to cleave the allyl protecting group from the incorporated ASec residue, yielding native selenocysteine within the protein. nih.govnih.govacs.orgacs.org

This chemical deprotection strategy, coupled with genetic code expansion, allows for site-specific Sec incorporation with high specificity. nih.govnih.govacs.org The use of a protected analog during translation minimizes issues related to the reactivity of free selenocysteine. anu.edu.au Deprotection can be performed on the purified protein, allowing for controlled generation of the reactive selenol group. anu.edu.au

Furthermore, the incorporated protected selenocysteine analog, such as ASec with its terminal alkene, can also serve as a bioorthogonal handle for selective protein labeling and bioconjugation reactions. nih.gov These reactions, such as metathesis, thiol-ene reactions, or oxidative Heck coupling, can be performed without significantly affecting other amino acid residues, including cysteine. nih.gov This provides a versatile platform for generating site-specifically modified proteins.

Orthogonal Aminoacyl-tRNA Synthetase/tRNA Pairs

Chemical Synthesis of D,L-Selenocysteine and its Derivatives

While L-selenocysteine is incorporated into proteins translationally, chemical synthesis provides a route to obtain both L- and D-selenocysteine, as well as a variety of selenocysteine derivatives. These synthetic approaches are essential for applications such as the preparation of selenopeptides, the synthesis of selenocysteine analogs with modified properties, and for studies where ribosomal incorporation is not feasible or desired.

Chemical synthesis of selenocysteine derivatives often involves the generation of a carbon-selenium bond, typically through nucleophilic substitution reactions. thieme-connect.com Other strategies include radical or multicomponent reactions. thieme-connect.com Protected selenocysteine derivatives are particularly important for solid-phase peptide synthesis (SPPS), where the reactive selenol group needs to be protected during the synthesis steps. nih.gov Common protecting groups include p-methoxybenzyl (PMB) and trityl (Trt). nih.govsemanticscholar.org

Stereoselective Synthesis of D- and L-Selenocysteine Analogs

The stereoselective synthesis of enantiomerically pure D- and L-selenocysteine analogs is a significant area of research. Achieving high stereocontrol is crucial for generating analogs with defined biological activities and for incorporating them into peptides and proteins with the correct stereochemistry.

One established route for the chemical synthesis of this compound involves nucleophilic substitution using chloroalanine derivatives and disodium (B8443419) diselenide. This method typically yields a racemic mixture of this compound, which may require subsequent resolution to obtain the individual enantiomers.

More advanced stereoselective methods have been developed to synthesize enantiomerically pure selenocysteine derivatives. Some approaches utilize chiral starting materials, such as protected L-serine, which is converted into selenocysteine derivatives through a series of steps involving activation of the serine hydroxyl group (e.g., tosylation or mesylation) followed by nucleophilic substitution with a selenolate anion. thieme-connect.comsemanticscholar.org For example, reacting O-mesylated N-protected L-serine methyl ester with various selenolate anions can yield protected selenocysteine derivatives with good stereocontrol. thieme-connect.com

Another strategy involves stereoselective Michael-type additions to chiral dehydroalanines. nih.govunirioja.esacs.org This method allows for the stereocontrolled introduction of a seleno group onto the β-carbon of the amino acid scaffold. nih.gov For instance, the stereoselective Se-Michael addition of selenolate nucleophiles, generated in situ from diselenides, to chiral bicyclic dehydroalanines can provide enantiomerically pure selenocysteine derivatives with high yields and stereoselectivity. unirioja.esacs.org This approach is catalyst-free and can be performed at room temperature. unirioja.es

Synthetic Routes for Protected this compound Building Blocks

The incorporation of selenocysteine into synthetic peptides and proteins, particularly through solid-phase peptide synthesis (SPPS), necessitates the use of appropriately protected selenocysteine building blocks. The reactive selenol function must be orthogonally protected alongside the α-nitrogen. Standard α-nitrogen protection typically employs tert-butoxycarbonyl (Boc) or 2-fluorenylmethyloxycarbonyl (Fmoc) groups, depending on the deprotection strategy used in SPPS mdpi.com.

The synthesis of protected selenocysteine derivatives often involves the preparation of selenocystine, the oxidized dimer of selenocysteine, followed by reduction to the selenol form and subsequent protection researchgate.netresearchgate.net. One general synthetic approach for Sec building blocks starts from selenocystine, which is then reduced to the selenol form researchgate.net. A proof-of-principle methodology describes the synthesis of commercially available cysteine and selenocysteine SPPS derivatives from protected dichalcogenide precursors using a Zn-mediated biphasic reduction process nih.goveurekaselect.com. This process converts bis-N(α)-protected dichalcogenide compounds to their corresponding thiol and selenol intermediates, followed by in situ S- or Se-alkylation with various electrophiles to yield protected Cys and Sec SPPS derivatives nih.gov.

Various protecting groups have been explored for the selenol side chain of selenocysteine. The p-methoxybenzyl (PMB, also referred to as MPM) group is a widely used Se-protecting group for Sec derivatives in SPPS mdpi.comacs.org. Fmoc-Sec(PMB)-OH has been synthesized and successfully applied in Fmoc-based SPPS acs.orgjst.go.jp. Another study reported the synthesis of Fmoc-Sec(Xan)-OH and Fmoc-Sec(Trt)-OH, featuring TFA-labile xanthenyl (Xan) and trityl (Trt) sidechain protecting groups, as alternatives for Fmoc SPPS nih.gov. Fmoc-Sec(Xan) was found to be stable at benchtop, while Fmoc-Sec(Trt) showed slow detritylation when not stored at -20°C nih.gov.

Synthetic routes have also been developed for modified selenocysteine derivatives, such as β-selenol derived Asp and γ-selenol derived Glu, utilizing electrophilic selenylation chemistry frontiersin.org. The synthesis of a γ-selenyl Lys derivative involved nucleophilic displacement by Na₂Se₂ followed by masking the selenol moiety with a PMB group frontiersin.org.

Application in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is a fundamental technique for the chemical synthesis of peptides, including those containing selenocysteine. SPPS allows for the stepwise elongation of a peptide chain by coupling N-protected amino acids to a solid support, followed by deprotection of the amino group jst.go.jp. The incorporation of selenocysteine into peptides via SPPS requires the use of appropriately protected selenocysteine building blocks to prevent unwanted side reactions involving the reactive selenol group researchgate.net.

Fmoc-based SPPS is a common strategy that utilizes orthogonal, acid-labile protecting groups on the reactive sidechains nih.gov. Protected selenocysteine derivatives, such as Fmoc-Sec(PMB)-OH, have been successfully incorporated into peptides using Fmoc-based SPPS acs.orgjst.go.jp. The choice of protecting group for the selenol is crucial for the success of SPPS and subsequent deprotection and folding steps. For instance, Fmoc-Sec(Xan)-OH and Fmoc-Sec(Trt)-OH, with TFA-labile protecting groups, have been incorporated into test peptides to evaluate their behavior during deprotection and their final form nih.gov.

While SPPS is effective for synthesizing peptides up to approximately 50 amino acids, obtaining polypeptides exceeding this length with high purity and yield can be challenging jst.go.jp. Despite this limitation, SPPS remains a primary method for preparing selenocysteine-containing peptide fragments that can then be used in ligation strategies to assemble larger proteins nih.gov.

Protein Ligation and Bioconjugation Techniques Utilizing Selenocysteine

Selenocysteine's unique chemical properties, particularly the high nucleophilicity and lower redox potential of its selenol group, make it a valuable residue for protein ligation and bioconjugation techniques. These methods enable the creation of larger protein constructs from smaller peptide or protein fragments and the site-specific modification of proteins.

Selenocysteine-Mediated Native Chemical Ligation

Native chemical ligation (NCL) is a powerful chemoselective reaction used for joining unprotected peptide fragments to form a native amide bond at the ligation site wikipedia.orgrsc.org. The traditional NCL mechanism involves the reaction of a peptide thioester with a peptide bearing an N-terminal cysteine residue wikipedia.orgrsc.orgeurpepsoc.com. This reaction proceeds via a transthioesterification followed by an intramolecular S-to-N acyl shift wikipedia.orgrsc.orgcsic.es.

Selenocysteine can mediate a similar ligation process, known as selenocysteine-mediated NCL. In this reaction, an N-terminal selenocysteine residue from one fragment attacks the C-terminal thioester of a complementary fragment researchgate.netnih.gov. The mechanism involves the attack of the selenol group on the acyl carbon, forming a selenoester intermediate, followed by a Se-to-N acyl shift to generate the native amide bond researchgate.netnih.govbrte.orgacs.org.

Sec-mediated NCL offers several advantages over cysteine-mediated NCL. The ligation rate of Sec-mediated NCL is faster and more tolerant to pH variations compared to Cys-mediated ligation researchgate.netnih.gov. This higher reactivity is attributed to the greater nucleophilicity and lower pKa of the selenol group compared to the thiol group acs.org. The increased reaction rate and efficiency often result in higher ligation yields researchgate.netnih.gov. Sec-mediated NCL has been successfully applied in the synthesis of selenoproteins and can be compatible with the introduction of posttranslational modifications or chemical tags researchgate.netnih.gov.

Selenocysteine-mediated NCL has also been explored in conjunction with subsequent deselenization reactions. Chemoselective deselenization of the selenocysteine to alanine (B10760859) after ligation has been reported, allowing for the formation of native amide bonds at sites that would otherwise require an N-terminal cysteine frontiersin.org. This ligation-deselenization method provides a pathway to access proteins with specific cysteine residues frontiersin.org.

Applications in Protein Engineering and Construct Design

Selenocysteine is a valuable tool in protein engineering, allowing for the modification of protein folding, stability, and reactivity, as well as the introduction of conjugations nih.gov. The unique properties of selenocysteine offer distinct chemical approaches for the production, manipulation, and augmentation of macromolecules nih.gov.

One significant application is the use of selenocysteine in expressed protein ligation (EPL). EPL is an extension of NCL where at least one of the protein fragments is produced recombinantly frontiersin.orgnih.gov. Selenocysteine-mediated EPL involves using selenocysteine-containing protein fragments to form the amide bond nih.gov. This approach can overcome limitations in size and placement of selenocysteine that might be encountered with SPPS alone nih.gov. Selenocysteine-mediated EPL is noted for its high yield and efficiency nih.gov.

Furthermore, after ligation, the incorporated selenocysteine can be selectively converted to alanine or serine through deselenization, allowing for flexibility in selecting the conjugation site without affecting native cysteine residues nih.gov. This deselenization strategy, particularly the chemoselective deselenization in the presence of free cysteine residues, has been a significant development frontiersin.org.

Selenocysteine can also be utilized for site-specific protein modifications nih.gov. Its inherent nucleophilicity makes it an appealing handle for chemoselective bioconjugation in peptides and proteins acs.org. An umpolung strategy has been reported for the chemoselective arylation of selenocysteine in unprotected peptides, taking advantage of the electrophilic character of an oxidized selenocysteine to react with a nucleophilic arylboronic acid acs.org.

The ability to site-specifically incorporate selenocysteine into recombinant proteins, even at recoded stop codons, is an area of active research and has significant implications for protein engineering and synthetic biology tandfonline.comresearchgate.netnih.govnih.gov. This allows for the creation of selenoproteins with tailored properties and functions tandfonline.comnih.gov.

Advanced Analytical Techniques for Selenocysteine and Selenoproteins

Accurate identification, separation, and quantification of selenocysteine and selenoproteins are crucial for understanding their biological roles and for characterizing synthetic and engineered selenoproteins. Advanced analytical techniques, particularly those coupling chromatographic separation with elemental mass spectrometry, are widely employed for this purpose.

Chromatographic Separation Coupled with Elemental Mass Spectrometry (HPLC-ICP-MS, GC-AED)

Hyphenated techniques that combine a separation method with a selenium-specific detector are essential for the speciation and quantification of selenium compounds in complex matrices. High-performance liquid chromatography (HPLC) coupled with inductively coupled plasma mass spectrometry (ICP-MS) is a powerful tool for the separation and detection of selenium species, including selenocysteine and selenoproteins researchgate.netiupac.orgingeniatrics.comnih.govmdpi.comresearchgate.net.

HPLC-ICP-MS allows for the separation of different selenium species based on their chemical properties before they are introduced into the ICP-MS for elemental detection of selenium researchgate.netingeniatrics.com. This coupling is particularly valuable for analyzing biological samples, which can contain a variety of selenium compounds researchgate.netnih.gov. Different chromatographic modes, such as size-exclusion chromatography (SEC), ion-exchange chromatography, and reversed-phase chromatography, can be used in conjunction with ICP-MS depending on the nature of the selenium species being analyzed researchgate.netiupac.org.

SEC-ICP-MS is frequently used for the separation and detection of intact selenoproteins based on their molecular size iupac.orgnih.gov. This technique has been applied to separate selenoproteins in biological samples like liver and heart tissue, allowing for the detection of selenium-containing protein peaks nih.gov. SEC coupled with UV detection and ICP-MS allows for the simultaneous monitoring of protein presence (via UV) and selenium content (via ICP-MS) nih.gov.

HPLC-ICP-MS is also employed for the speciation of smaller selenoamino acids like selenomethionine (B1662878) and selenocysteine in various biological matrices, including fluids, tissues, and food samples researchgate.netnih.govmdpi.comresearchgate.net. Enzymatic hydrolysis is often used to release selenoamino acids from proteins before chromatographic separation and detection by HPLC-ICP-MS researchgate.netmdpi.comresearchgate.net. Due to the instability of selenocysteine, derivatization, often by alkylation with iodoacetamide (B48618) to form CAM-SeCys, is sometimes necessary prior to analysis researchgate.net.

While HPLC-ICP-MS is widely used and offers high sensitivity for selenium, challenges can arise from complex sample matrices, such as high salt content and organic material, which can lead to polyatomic interferences in the ICP-MS researchgate.netplos.orgnih.gov. The use of collision or reaction cells in ICP-MS can help to mitigate these interferences researchgate.net.

Gas chromatography coupled with atomic emission detection (GC-AED) is another technique that can be used for the analysis of volatile selenium compounds, although HPLC-based methods are generally more dominant for selenium speciation, particularly for non-volatile species like selenoamino acids and selenoproteins researchgate.net.

The sensitivity of ICP-MS allows for the quantification of selenium at trace levels, making HPLC-ICP-MS a suitable method for quantifying selenocysteine and selenoproteins in various applications, including pharmacological studies plos.orgnih.govmdpi.com.

High-Resolution Mass Spectrometry for Selenopeptide Characterization

High-resolution mass spectrometry (HRMS) is a crucial tool for the characterization of selenocysteine-containing peptides (selenopeptides) and proteins (selenoproteins). MS-based approaches offer high sensitivity and speed, making them advantageous for analyzing these often low-abundance species nih.gov.

One of the key aspects of using MS for selenopeptide characterization is the ability to exploit the unique isotopic signature of selenium. Selenium has six naturally occurring isotopes: 74Se, 76Se, 77Se, 78Se, 80Se, and 82Se, with 80Se being the most abundant researchgate.net. This distinct isotopic distribution is readily identifiable in MS spectra and serves as a specific indicator for the presence of selenopeptides, even in unenriched samples acs.orgnih.gov. Algorithms have been developed to determine the monoisotopic masses of selenocysteine-containing polypeptides by considering the natural abundances of the isotopes of elements like C, H, N, O, S, and Se researchgate.net.

Tandem mass spectrometry (MS/MS) techniques are employed to obtain amino acid residue-specific information from selenopeptides through peptide mapping and sequencing drug-dev.com. Peptides fragment in predictable ways along the peptide backbone during collision-induced dissociation (CID), generating a series of product ions that can be used for sequencing drug-dev.com. While traditional software analysis tools developed for common peptides may face difficulties with selenopeptides due to selenium's isotopes, methods like LC-MS/MS with data-dependent scanning are used for selenoproteome analysis researchgate.netnih.gov.

Specific challenges in selenopeptide characterization by MS include the limited stability of Sec and the potential for oxidation to form diselenide bonds (Se-Se) researchgate.netresearchgate.net. The presence of mixed S-Se bonds due to thiol reagents can also occur nih.gov. To address the instability of Sec and prevent diselenide bond formation during analysis, ligated selenoproteins are often reduced and alkylated with reagents like N-ethylmaleimide (NEM) before MS analysis nih.gov. The mass adduct from the alkylating agent can also confirm the presence of Sec nih.gov.

HRMS is also vital for assessing the purity of synthetic selenopeptides and identifying potential side products. For instance, during the preparation of protein thioesters for selenocysteine-mediated native chemical ligation, intact protein mass spectrometry is used to verify thioester formation and detect hydrolysis products nih.gov. HRMS has been used to confirm the identity of reaction products in the synthesis of selenopeptides nih.gov.

Furthermore, reactivity-based enrichment of selenoproteins, exploiting the increased reactivity of selenols compared to thiols, particularly at low pH, can be coupled with MS to selectively identify selenocysteine-containing proteins and peptides acs.orgnih.gov. This approach can also differentiate between oxidized and reduced selenoproteins, providing insights into their activity state acs.orgnih.gov.

Recent advancements include the development of strategies like Se-Pair Search, which utilizes fragmentation patterns of shared peptide backbones in selenopeptides to optimize spectral interpretation and improve selenosite assignment acs.org. UHPLC-Q-Orbitrap HRMS-MS/MS is a technique employed for selenopeptidomics analysis, allowing for the identification and characterization of selenopeptides in complex samples acs.orgnih.gov.

Spectroscopic and Fluorescent Probes for Selenocysteine Detection in Research Contexts

The development of spectroscopic and fluorescent probes has emerged as a significant area in selenocysteine research, offering sensitive and selective methods for detecting and imaging Sec in various contexts, including living cells and in vivo systems acs.orgnih.govresearchgate.netnih.govnih.gov. These probes often provide advantages over traditional analytical techniques like chromatography and mass spectrometry by allowing for real-time detection and minimizing sample destruction nih.govmdpi.com.

The design of fluorescent probes for Sec detection typically relies on chemical reactions where the selenocysteine nucleophile interacts with a reactive site on the probe, leading to a change in fluorescence properties nih.govacs.org. Common reaction mechanisms involve the cleavage of responsive groups by the Sec nucleophile nih.gov. Examples of such responsive groups include:

2,4-dinitrobenzenesulfonamide (B1250028) group nih.govacs.org

2,4-dinitrobenzenesulfonate (B1228243) ester group nih.govnih.govacs.org

2,4-dinitrobenzeneoxy group nih.govacs.org

Acrylate and acrylamide (B121943) groups acs.org

Disulfide bonds acs.org

The high selectivity of these probes for Sec over other biologically abundant thiols like cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH) is a crucial design consideration, often achieved by exploiting the higher nucleophilicity and lower pKa of the selenol group compared to thiols acs.orgnih.govacs.org.

Ratiometric fluorescent probes are particularly valuable as they can minimize interference caused by uneven probe distribution or environmental changes by monitoring fluorescence signals at two different wavelengths acs.org. An example is Mito-Cy-Sec, a mitochondrial-targeting ratiometric near-infrared (NIR) fluorescent probe that has been shown to sensitively detect fluctuations of Sec in living cells and in a thyroid diseased mice model acs.org. This probe displayed a dual response to Sec detection within minutes and showed good linearity between the logarithm of the fluorescence ratio and Sec concentration acs.org.

Other probes have been designed based on mechanisms like excited state intramolecular proton transfer (ESIPT) and intramolecular charge transfer (ICT), which contribute to their fluorescence properties and sensing capabilities mdpi.com. For instance, phenanthroimidazole derivatives have been synthesized as turn-on fluorescent probes for rapid and sensitive Sec detection and imaging in living cells nih.govmdpi.com. The sensing mechanism can involve photo-induced electron transfer (PET) that is turned off upon reaction with Sec, leading to fluorescence enhancement mdpi.com.

Spectroscopic techniques such as fluorescence and absorption spectroscopy, and in some cases even visual color changes, are used to monitor the detection of Sec by these probes nih.govresearchgate.net. The utility of fluorescent probes has been demonstrated in both in vitro and in vivo cell imaging applications nih.govresearchgate.netnih.govnih.gov.

Novel fluorescent chemodosimetric mechanisms are also being explored, such as the use of dansyl-appended ruthenium nitrosyl complexes where the NO+ ligand reacts with the selenol group of Sec, leading to a fluorescent response acs.org.

The development of these probes is significant for understanding the physiological roles of Sec and its implication in various diseases nih.govresearchgate.netnih.gov. They serve as valuable tools for real-time imaging and quantitative detection of Sec in biological systems acs.orgnih.gov.

Q & A

Q. What methodologies elucidate synergistic interactions between this compound and other antioxidants (e.g., vitamin E)?

  • Methodological Answer : Use factorial design experiments to test combinations at varying ratios. Measure lipid peroxidation (via thiobarbituric acid reactive substances, TBARS) and glutathione peroxidase activity. Apply isobolographic analysis to distinguish additive vs. synergistic effects and validate with knockout models lacking key antioxidant enzymes .

Methodological Resources

  • Data Analysis : Use R/Bioconductor packages (e.g., limma) for omics data normalization and pathway enrichment analysis.
  • Contradiction Management : Apply counterfactual analysis to identify confounding variables (e.g., selenium speciation differences) .
  • Literature Synthesis : Organize sources into conceptual categories (e.g., mechanistic studies, clinical correlations) using tools like NVivo for thematic coding .

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